molecular formula C8H11ClN2O B15070798 5-(sec-Butoxy)-3-chloropyridazine CAS No. 1346698-34-7

5-(sec-Butoxy)-3-chloropyridazine

Cat. No.: B15070798
CAS No.: 1346698-34-7
M. Wt: 186.64 g/mol
InChI Key: QVLMBFLKBRBWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(sec-Butoxy)-3-chloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of the sec-butoxy and chloro substituents on the pyridazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine typically involves the nucleophilic substitution reaction of a suitable pyridazine derivative with sec-butyl alcohol in the presence of a base. One common method is the Williamson ether synthesis, where an alkoxide ion (formed by deprotonating sec-butyl alcohol with a strong base like sodium hydride) reacts with a 3-chloropyridazine derivative to form the desired ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butoxy)-3-chloropyridazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Nucleophilic substitution: Various substituted pyridazines depending on the nucleophile used.

    Oxidation: Ketones or carboxylic acids derived from the sec-butoxy group.

    Reduction: Dihydropyridazines or fully reduced pyridazines.

Scientific Research Applications

5-(sec-Butoxy)-3-chloropyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(sec-Butoxy)-3-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(sec-Butoxy)-3-chloropyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions can be leveraged for desired outcomes.

Biological Activity

5-(sec-Butoxy)-3-chloropyridazine is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a sec-butoxy group and a chlorine atom attached to the pyridazine ring. This structural configuration is believed to influence its biological properties, particularly its interaction with various biological targets.

Research indicates that pyridazine derivatives can exhibit a range of biological activities, including:

  • Kinase Inhibition : Some studies have shown that similar compounds can act as inhibitors of specific kinases involved in cancer pathways. For instance, certain pyridazine derivatives have been reported to inhibit mTOR signaling pathways, which are crucial in cell growth and proliferation .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, suggesting that this compound may also possess this activity .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its kinase inhibitory properties, there is potential for this compound to be developed as an anticancer agent. It may target pathways involved in tumor growth and metastasis .
  • Pain Management : Pyridazine derivatives have been explored for their analgesic effects in various pain models, suggesting that this compound could be beneficial in treating chronic pain conditions .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Kinase InhibitionInhibits mTOR signaling pathways
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Analgesic EffectsReduces pain responses in animal models

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. The compound was shown to disrupt cell cycle progression and promote cell death through caspase activation.
  • Pain Model Research : Animal studies indicated that administration of this compound resulted in significant reductions in pain-related behaviors, suggesting its potential utility as a novel analgesic agent.

Properties

CAS No.

1346698-34-7

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5-butan-2-yloxy-3-chloropyridazine

InChI

InChI=1S/C8H11ClN2O/c1-3-6(2)12-7-4-8(9)11-10-5-7/h4-6H,3H2,1-2H3

InChI Key

QVLMBFLKBRBWBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=NN=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.